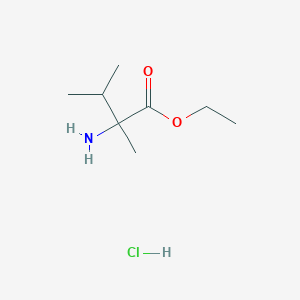

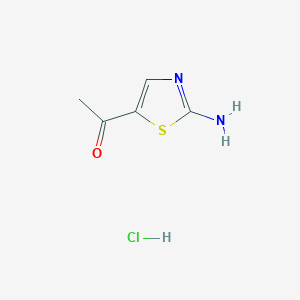

2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

A derivative closely related to 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate, namely 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent herbicidal activity against annual weeds and good rice selectivity under greenhouse conditions. It effectively controlled barnyard-grass and showed low mammalian and environmental toxicity (Hwang et al., 2005).

Synthesis of Bis(heteroaryl)alkanes

Another related compound, involving the reaction of N-(α-benzotriazolylalkyl)carbamate with 2-methylthiophene, was used in the synthesis of symmetrical 1,1-bis(heteroaryl)alkanes. These intermediates further react to produce unsymmetrical 1,1-bis(heteroaryl)alkanes, demonstrating their utility in organic synthesis (Katritzky et al., 1993).

Antitumor Properties

A compound structurally similar to this compound, specifically R 17934 -NSC 238159, showed activity against several types of cancer including lymphoid leukemia and melanoma. Its low toxicity at therapeutically active doses makes it a candidate for clinical application (Atassi & Tagnon, 1975).

Electrochemical Applications

In the realm of electrochemistry, a study involving 3-methylthiophene, a compound similar in structure, focused on its deposition on electrodes. This research has implications for the development of electrochemical sensors and devices (Ates et al., 2012).

Preparation of Carbamate Derivatives

Magnesium 2,2,2-trifluoroacetate was used as a catalyst for the synthesis of various methyl (2-hydroxynaphthalen-1-yl)(aryl)methyl/benzylcarbamate derivatives. This study highlights the role of trifluoroacetate in the synthesis of pharmacologically significant compounds (Shafiee et al., 2011).

Antimicrobial Properties

Sulfonamide carbamates, which include structural elements similar to the compound , showed promising antimicrobial activities, particularly against certain bacteria. These findings contribute to the search for novel antimicrobial agents (Hussein, 2018).

Safety and Hazards

While specific safety and hazard information for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-5-2-3-6(15-5)12-7(13)14-4-8(9,10)11/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJXZDVKJLJTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)

![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)